molecular formula C19H28O2 B11936835 Dehydroepiandrosterone-d5 (Major)

Dehydroepiandrosterone-d5 (Major)

Cat. No.: B11936835
M. Wt: 293.5 g/mol
InChI Key: FMGSKLZLMKYGDP-PCUPDBOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroepiandrosterone-d5 (Major) is a deuterated form of dehydroepiandrosterone, a naturally occurring steroid hormone produced in the adrenal glands, gonads, and brain. It serves as a precursor to both androgens and estrogens, the male and female sex hormones, respectively . Dehydroepiandrosterone-d5 (Major) is often used in scientific research due to its stability and ability to trace metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroepiandrosterone-d5 (Major) can be synthesized through a multi-step chemical process. One common method involves the selective degradation of diosgenin, a steroid sapogenin, followed by deuterium exchange reactions to introduce deuterium atoms at specific positions . The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium.

Industrial Production Methods

Industrial production of dehydroepiandrosterone-d5 (Major) often involves the use of biotechnological processes. Enzymatic reduction of 4-androstene-3,17-dione using ketoreductase from Sphingomonas wittichii has been reported as an efficient method . This process is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dehydroepiandrosterone-d5 (Major) undergoes various chemical reactions, including:

    Oxidation: Conversion to 7-keto-dehydroepiandrosterone-d5.

    Reduction: Formation of androstenediol-d5.

    Substitution: Introduction of functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include 7-keto-dehydroepiandrosterone-d5, androstenediol-d5, and various substituted derivatives. These products are often used in further research and development of pharmaceuticals.

Comparison with Similar Compounds

Dehydroepiandrosterone-d5 (Major) is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. Similar compounds include:

Properties

Molecular Formula

C19H28O2

Molecular Weight

293.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2,13D

InChI Key

FMGSKLZLMKYGDP-PCUPDBOSSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.